N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine
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Overview
Description
N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine is a complex organic compound that features a piperidine ring, a bromophenyl group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine typically involves multiple steps. One common approach is the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine . This intermediate can then be reacted with cyclopropylamine and pyrimidine derivatives under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenylsulfonyl)piperidin-4-one
- N-{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}benzenesulfonamide
Uniqueness
N-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine is unique due to its combination of a piperidine ring, a bromophenyl group, and a pyrimidine moiety. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c19-14-1-5-17(6-2-14)26(24,25)22-11-8-16(9-12-22)23(15-3-4-15)18-7-10-20-13-21-18/h1-2,5-7,10,13,15-16H,3-4,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGXJPUXVHRNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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